Nocodazole

描述

What exactly is nocodazole?

This compound is an antineoplastic agent which exerts its effect in cells by interfering with the polymerization of microtubules. Microtubules are one type of fibre that constitutes the cytoskeleton. The dynamic microtubule network has several vital roles in the cell, including vesicular transport, the mitotic spindle, and cytokinesis. Several drugs, including vincristine and colcemid, are similar to this compound in that they interfere with microtubule polymerization. Although the this compound binding site overlaps with colchicine, the two agents are structurally different.

This compound has been shown to decrease the oncogenic potential of cancer cells via another microtubules-independent mechanism. This compound induces its expression LATS2 that inhibits this Wnt signalling pathway potently by removing the interactions between the Wnt-dependent transcriptional co-factors beta-catenin and BCL9. It is linked to mebendazole by substituting the left-most of the benzene rings with thiophene.

The Uses of this compound

This compound is used for cells for research. As this compound alters the cytoskeleton, it's commonly utilized in cell biology research as a control. For instance, certain predominant negatively tagged Rho small GTPases have the same result as this compound. The mutants that are constitutively activated frequently reverse or cancel the effects.

This compound is often employed in cell biology labs to control the cell division cycle. Cells treated with this compound stop by a G2M-phase DNA level when examined through flow cytometry. Microscopy of cells treated with this compound shows that they can undergo mitosis. Still, they cannot form metaphase spindles because microtubules (of which spindles are composed) do not polymerize. The lack of attachment of microtubules to kinetochores triggers the checkpoint that controls the assembly of spindles which causes cells to stop in prometaphase. In cell synchronization studies, this compound is typically utilized at a dosage of between 40 and 100 ng/mL of the medium for 12 to 18 hours. The prolonged arrest of cells in mitosis due to this compound typically leads to the death of cells through the process of apoptosis.

Another well-known cell biological use of this compound involves the creation of Golgi ministacks in eukaryotic cells. The perinuclear structure organization in The Golgi structure in the eukaryotic cell depends on the movement of microtubules. However, blocking the action of Golgi elements by treating the endoplasmic-reticulum with this compound (33 millimetres for 3 hours) triggers many Golgi components to form close to ER exit locations. They function as Golgi ministacks scattered throughout the cell and cannot move forward and create the perinuclear Golgi because this compound has depolymerized the microtubules.

This compound can also be used together with Mad2p protein to act as an anti-microtubule medication.

The biological function of this compound

This compound is a ligand with a high affinity for cancer-related kinases, including Abl phosphorylated, C-Kit, BRAF BRAF, and MEK having Kd of 0.091 millimoles, 1.6 mM, 1.8 M and 1.6 million according to. Additionally, the Kd of the this compound in the context of Abl(E255K), which is phosphorylated Abl(T315I) that is phosphorylated, BRAF(V600E) and PI3Kg is 0.12 mM, 0.17 mM, 1.1 millimetres and 1.5 million according to. This compound causes apoptosis in the cells of chronic lymphocytic Leukemia. This compound hinders insulin-stimulated glucose transportation. This compound reduces apoptosis in a few human colon cancer cells. This compound affects the morphology and the directionality of migrating medial Gan-glionic Eminence cells. When it is in high concentrations, this compound quickly depolymerizes microtubules within cells, whereas low levels of this compound interfere with microtubule dynamics instability. Mitotic cells treated with different levels of Paclitaxel are prevented from progressing into the G1 phase for six hours after the release from the this compound block, having a mean inhibitory dose of 4 nanomolar. This compound-pretreated cells exposed to Paclitaxel in the absence of this compound only form free-floating microtubules, whereas pretreated cells exposed to Paclitaxel in the presence of this compound-assembled centrosome organize microtubules. This compound alters microtubules and disrupts them by binding to B-tubulin. This compound blocks that one linkage between interchains is formed. This compound hinders the flow of the vesicles. This compound reduces METH-induced cell death and the dysfunction of lysosomes. METH-induced cell death is significantly reduced through this compound pretreatment compared to METH alone. This compound can double HDR efficiency by up to 30 per cent in iPSCs. It increases the CRISPR-mediated HDR efficiency and can have an additive effect in improving the accuracy of genome editing.

Structure

3D Structure

属性

IUPAC Name |

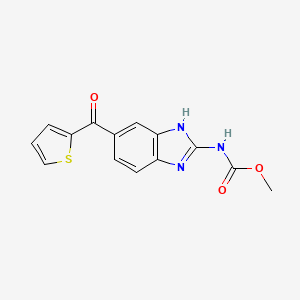

methyl N-[6-(thiophene-2-carbonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S/c1-20-14(19)17-13-15-9-5-4-8(7-10(9)16-13)12(18)11-3-2-6-21-11/h2-7H,1H3,(H2,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYRVNWMVYQXFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S | |

| Record name | NOCODAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9031800 | |

| Record name | Nocodazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nocodazole is a white powder. (NTP, 1992) | |

| Record name | NOCODAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 59 °F (NTP, 1992) | |

| Record name | SID46500439 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | NOCODAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

31430-18-9 | |

| Record name | NOCODAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nocodazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31430-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocodazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031430189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocodazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nocodazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | nocodazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nocodazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nocodazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOCODAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1WY3R615 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

570 °F (decomposes) (NTP, 1992) | |

| Record name | NOCODAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20800 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Effect of Nocodazole on Microtubule Dynamics: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nocodazole is a synthetic, reversible, anti-neoplastic agent that potently disrupts microtubule dynamics.[1] Its primary mechanism involves binding to β-tubulin, which interferes with the polymerization of microtubules, essential components of the eukaryotic cytoskeleton.[2][3] This interference has profound effects on cellular processes, most notably inducing a cell cycle arrest in the G2/M phase by preventing the formation of a functional mitotic spindle.[2][4] The cellular response to this disruption is mediated by the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures genomic stability.[4][5] Due to its well-characterized and reversible effects, this compound is an invaluable tool in cell biology for synchronizing cell populations and for studying the roles of microtubules in cellular trafficking, morphology, and division.[1][6] This guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on microtubule dynamics, the signaling pathways it invokes, and detailed protocols for its experimental application.

Mechanism of Action

This compound exerts its effects by directly interacting with the tubulin protein, the fundamental subunit of microtubules. It binds to β-tubulin, preventing the incorporation of tubulin dimers into the growing microtubule polymer.[2][3] The consequences of this action are concentration-dependent:

-

High Concentrations (μM range): At micromolar concentrations (e.g., 1-33 μM), this compound leads to a net and rapid depolymerization of the majority of microtubules within the cell.[7][8][9]

-

Low Concentrations (nM range): At low, nanomolar concentrations, this compound does not cause significant net depolymerization.[8][10] Instead, it suppresses the dynamic instability of microtubules.[8][11] This involves a reduction in both the growth (polymerization) and shortening (depolymerization) rates, an increase in the time microtubules spend in a paused state, and an alteration of catastrophe and rescue frequencies.[11][12]

This suppression of dynamics, even without net depolymerization, is sufficient to disrupt the delicate balance required for the formation of a functional mitotic spindle, leading to mitotic arrest.[10][13] The reversibility of this compound's binding allows for microtubule re-polymerization upon its washout from the culture medium.[14]

Caption: this compound's mechanism of action.

Quantitative Effects on Microtubule Dynamics and Cell Proliferation

The effects of this compound have been quantified across various cell lines and experimental systems. The tables below summarize key data points regarding its impact on microtubule polymerization and cell cycle progression.

Table 1: this compound Concentration and In Vitro/Cellular Effects

| Parameter | Cell Line / System | Concentration | Effect | Citation(s) |

| IC50 (Tubulin Assembly Inhibition) | Purified Tubulin (in vitro) | ~5 µM | Apparent half-maximal inhibitory concentration for tubulin assembly. | [7] |

| IC50 (Cellular MT Depolymerization) | Cellular Assay | 350.00 ± 76.38 nM | Half-maximal concentration to induce microtubule depolymerization in cells. | [7] |

| Kdiv (Cell Division Inhibition) | HeLa Cells | 22 nM | Half-maximal concentration for inhibition of cell division. | [10] |

| Mitotic Arrest (Synchronization) | General Cell Culture | 40–100 ng/mL (~133-332 nM) | Typical range for 12-18 hours to arrest cells in mitosis. | [4] |

| Suppression of Dynamics | Newt Lung Epithelial Cells | 4–400 nM | Alters dynamic instability (↓ elongation/shortening, ↑ pause) without net depolymerization. | [11] |

| Complete Depolymerization | BSC1 Cells | 33 µM | Used to induce rapid and complete microtubule depolymerization for imaging studies. | [9] |

| Apoptosis Induction | HL-60 Leukemia Cells | 200 nM | Induces G2/M arrest by 12 hours, followed by a sharp increase in apoptosis. | [15] |

Table 2: Effects of Nanomolar this compound on Microtubule Dynamic Instability Parameters

| Parameter | System | Effect | Citation(s) |

| Elongation Velocity | In vivo & In vitro | Dose-dependent decrease | [11][12] |

| Shortening Velocity | In vivo & In vitro | Dose-dependent decrease | [11][12] |

| Pause Duration | In vivo & In vitro | Increase | [11][12] |

| Catastrophe Frequency | In vitro | Dose-dependent increase | [12] |

| Catastrophe Frequency | BSC-1 Cells (in vivo) | Decrease | [11] |

| Rescue Frequency | In vitro | Decrease | [12] |

| Overall Turnover | In vivo & In vitro | Decrease | [8][12] |

Impact on Cell Cycle and Signaling: The Spindle Assembly Checkpoint

The primary consequence of this compound treatment on the cell cycle is a robust arrest in prometaphase.[4] This arrest is not a direct effect of the drug but is mediated by a cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC).

The SAC ensures high-fidelity chromosome segregation by delaying the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle microtubules.[16] By disrupting microtubule dynamics, this compound prevents the formation of stable kinetochore-microtubule attachments.[4] These unattached kinetochores serve as signaling platforms to activate the SAC.[16][17]

The core of the SAC signaling cascade involves the recruitment of checkpoint proteins, including Mad1, Mad2, Bub1, Bub3, and BubR1, to the unattached kinetochores.[16][18] This leads to the formation of the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[5][16] The inhibition of APC/C prevents the ubiquitination and subsequent degradation of two key substrates: Securin and Cyclin B1. The stabilization of these proteins prevents sister chromatid separation and mitotic exit, respectively, thereby arresting the cell in mitosis.[5][19] Prolonged arrest induced by agents like this compound often culminates in apoptotic cell death.[2][15]

Caption: Spindle Assembly Checkpoint (SAC) activation by this compound.

Experimental Protocols

This compound is a cornerstone reagent for various cell biology assays. Below are detailed protocols for its application in immunofluorescence, live-cell imaging, and flow cytometry.

Protocol: Immunofluorescence Staining of Microtubules after this compound Treatment

This protocol allows for the visualization of microtubule depolymerization in fixed cells.

Materials:

-

Cell culture medium

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: anti-α-tubulin or anti-β-tubulin monoclonal antibody

-

Secondary antibody: Fluorophore-conjugated anti-mouse IgG

-

Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere for 24 hours.

-

This compound Treatment: Dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration (e.g., 10 µM for complete depolymerization). Replace the medium in the cell culture plate with the this compound-containing medium and incubate for the desired time (e.g., 1-3 hours at 37°C).[20][21]

-

Fixation:

-

PFA Fixation: Gently wash the cells twice with PBS. Add 4% PFA and incubate for 15 minutes at room temperature.

-

Methanol Fixation: Gently wash the cells once with PBS. Add ice-cold methanol and incubate for 10 minutes at -20°C.[21]

-

-

Permeabilization: Wash the cells three times with PBS. If using PFA fixation, add Permeabilization Buffer and incubate for 10 minutes. If using methanol fixation, this step can be skipped as methanol also permeabilizes membranes.

-

Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 30-60 minutes at room temperature to reduce non-specific antibody binding.[22]

-

Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Remove the blocking solution and add the diluted primary antibody. Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS, 5 minutes per wash.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash the cells three times with PBS. Add a DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes.

-

Mounting: Wash twice with PBS. Mount the coverslip onto a glass slide using a drop of mounting medium. Seal the edges with nail polish and allow to dry.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Protocol: Live-Cell Imaging of Microtubule Dynamics

This protocol enables the real-time observation of this compound's effect on microtubule dynamics in living cells expressing a fluorescently tagged microtubule-associated protein (e.g., mCherry-tubulin).

Materials:

-

Cells stably or transiently expressing a fluorescent microtubule marker (e.g., mCherry-tubulin, EB3-GFP).

-

Glass-bottom imaging dishes.

-

Live-cell imaging medium (e.g., CO2-independent medium with serum and L-glutamine).

-

This compound stock solution.

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2).

Procedure:

-

Cell Plating: Plate cells expressing the fluorescent marker in a glass-bottom dish. Allow them to adhere and grow to ~60% confluency.

-

Microscope Setup: Place the dish on the microscope stage within the environmental chamber. Allow the cells to acclimate for at least 30 minutes.

-

Pre-treatment Imaging: Identify a field of healthy cells and acquire baseline time-lapse images to visualize normal microtubule dynamics. For dynamic instability, an acquisition rate of one frame every 5-8 seconds is common.[23]

-

This compound Addition: Prepare a 2X working solution of this compound in live-cell imaging medium. Carefully add an equal volume of this solution to the dish to achieve the final desired concentration (e.g., 10 µM for depolymerization or 100 nM for dynamic suppression).[8][20]

-

Post-treatment Imaging: Immediately begin acquiring a time-lapse series to capture the acute effects of the drug on the microtubule network.[20] Continue imaging for the desired duration (e.g., 30-60 minutes).

-

Data Analysis: Analyze the resulting image series. Kymographs can be generated from the time-lapse movies to quantify parameters such as microtubule growth/shrinkage rates and catastrophe frequencies.[24]

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different cell cycle phases (G1, S, G2/M) following this compound-induced mitotic arrest.

Materials:

-

Asynchronous cell culture.

-

This compound stock solution.

-

PBS, Trypsin-EDTA.

-

Ice-cold 70% ethanol.

-

Propidium Iodide (PI) Staining Solution: 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS.

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed cells in a culture plate and grow to ~70% confluency. Treat the cells with an effective concentration of this compound (e.g., 100 ng/mL) for 12-18 hours to induce G2/M arrest.[4][25]

-

Cell Harvest:

-

Adherent cells: Collect the culture medium, which contains detached mitotic cells. Wash the plate with PBS and collect this wash. Add trypsin to the plate to detach the remaining cells, then combine them with the collected medium.

-

Suspension cells: Collect cells directly by centrifugation.

-

-

Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

-

Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

-

Fixation: Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise to prevent clumping. Incubate at -20°C for at least 2 hours (or up to several weeks).

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Decant the ethanol. Wash the pellet with 1 mL of PBS. Centrifuge again and discard the supernatant.

-

PI Incubation: Resuspend the cell pellet in 0.5 mL of PI Staining Solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire the fluorescence signal from the PI channel (typically FL2 or PE) using a linear scale.

-

Data Analysis: Analyze the resulting DNA content histogram. The G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. The region between the peaks corresponds to cells in S phase. A successful this compound treatment will result in a prominent peak in the G2/M phase.[15][26][27]

Caption: Experimental workflow for cell synchronization and analysis.

References

- 1. This compound | Cell Signaling Technology [cellsignal.com]

- 2. stemcell.com [stemcell.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. 6 Areas Of Consideration For Flow Cytometry Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]

- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TH588 and Low-Dose this compound Impair Chromosome Congression by Suppressing Microtubule Turnover within the Mitotic Spindle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.biologists.com [journals.biologists.com]

- 11. molbiolcell.org [molbiolcell.org]

- 12. Nanomolar concentrations of this compound alter microtubule dynamic instability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of vinblastine, podophyllotoxin and this compound on mitotic spindles. Implications for the role of microtubule dynamics in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spiedigitallibrary.org [spiedigitallibrary.org]

- 15. researchgate.net [researchgate.net]

- 16. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The Spindle Assembly Checkpoint works like a rheostat not a toggle-switch - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sustained Spindle-Assembly Checkpoint Response Requires De Novo Transcription and Translation of Cyclin B1 | PLOS One [journals.plos.org]

- 20. A live-cell marker to visualize the dynamics of stable microtubules throughout the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of asymmetric microtubule nucleation at sub-cellular structures - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Immunofluorescence Staining of Microtubules [bio-protocol.org]

- 23. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Nocodazole as a Cell Cycle Synchronization Agent: An In-depth Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Cell cycle synchronization is a cornerstone technique in cellular and molecular biology, enabling the study of phase-specific cellular events. Nocodazole, a reversible antineoplastic agent, has emerged as a powerful tool for arresting cells in the G2/M phase of the cell cycle. This technical guide provides a comprehensive overview of the principles and practices of using this compound for cell cycle synchronization. It details the underlying mechanism of action involving microtubule depolymerization and activation of the spindle assembly checkpoint. This document offers detailed experimental protocols, quantitative data on synchronization efficiency across various cell lines, and an exploration of the key signaling pathways affected. The information is presented to equip researchers with the knowledge to effectively design and execute cell synchronization experiments for applications in basic research and drug development.

Introduction

The study of the cell division cycle is fundamental to understanding normal cellular physiology and the pathogenesis of diseases such as cancer. A critical experimental challenge is the inherent asynchrony of cell populations in culture. Chemical agents that reversibly arrest cells at specific phases of the cell cycle are invaluable for overcoming this hurdle. This compound is a synthetic benzimidazole derivative that disrupts microtubule dynamics, leading to a potent and reversible arrest of cells in mitosis.[1][2] Its efficacy and reversibility have made it a widely used agent for synchronizing a variety of cell types for studies of mitotic events, protein expression, and post-mitotic progression.[3] This guide will provide an in-depth exploration of this compound as a cell cycle synchronization agent.

Mechanism of Action

This compound's primary mechanism of action is the disruption of microtubule polymerization.[1][2][4] It binds to β-tubulin subunits, preventing their incorporation into microtubules.[4] This leads to a net depolymerization of the microtubule network.[5][6] The disruption of microtubules has a profound effect on the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.

The absence of a properly formed and attached mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[7] The SAC prevents the onset of anaphase until all chromosomes are correctly attached to the spindle microtubules.[7] Key proteins involved in the SAC, such as Mad2 (Mitotic Arrest Deficient 2), are activated in the presence of unattached kinetochores.[8][9] Activated Mad2 is a component of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase essential for the degradation of securin and cyclin B1.[7][10] The stabilization of these proteins prevents sister chromatid separation and mitotic exit, effectively arresting cells in prometaphase of mitosis.[11]

Quantitative Data on this compound Synchronization

The optimal concentration and incubation time for this compound-induced cell cycle arrest are cell-type dependent.[12][13] Below are tables summarizing effective conditions for various commonly used cell lines. It is crucial to empirically determine the optimal conditions for a specific cell line and experimental setup.[12][14]

| Cell Line | This compound Concentration | Incubation Time (hours) | Synchronization Efficiency (% in G2/M) | Reference(s) |

| HeLa | 100 ng/mL (0.33 µM) | 16 - 24 | ~80-90% | [15][16] |

| U2OS | 50 ng/mL (0.17 µM) | 10 - 16 | >90% | [17][18][19] |

| MCF-7 | 250 nM (75 ng/mL) | 12 - 24 | ~79% | [11] |

| hPSCs (H9) | 100 ng/mL (0.33 µM) | 16 | High enrichment in G2/M | [20] |

| HL-60 | 200 nM (60 ng/mL) | 12 | Majority of cells in G2/M | [21] |

| MDA-MB-468 | 1 µM (301 ng/mL) | 24 | Accumulation in 2N and 4N states | [22] |

| COS7 | Not Specified | 24 | ~45% arrested in G2/M | [23][24] |

| DU145 & PC3 | Not Specified | Up to 24 | Significant increase in Cyclin B1 | [25][26] |

Table 1: this compound Synchronization Conditions for Various Cell Lines.

| Parameter | Value/Observation | Reference(s) |

| Stock Solution Preparation | Dissolve in DMSO (e.g., 5 mg/mL) and store at -20°C. | [17] |

| Reversibility | This compound is rapidly reversible upon washout, allowing for synchronous progression into G1 phase. | [3] |

| Combined Synchronization | Often used in combination with a thymidine block (Thy-Noc) for tighter synchronization. | [17][18][27] |

| Effect on Pluripotency (hESCs) | Treatment can decrease the expression of pluripotency markers Nanog and Oct4. | [28] |

| Apoptosis Induction | Prolonged exposure or high concentrations can lead to apoptosis, particularly in transformed cell lines. | [21][29] |

Table 2: General Parameters and Considerations for this compound Use.

Experimental Protocols

General Cell Culture and this compound Treatment

This protocol provides a general framework. Optimization of cell seeding density, this compound concentration, and incubation time is essential for each cell line.

-

Cell Seeding: Plate cells at a density that will result in 50-60% confluency at the time of this compound addition.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 5 mg/mL) and store in aliquots at -20°C.[17] On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentration.

-

This compound Addition: Remove the existing medium from the cells and add the this compound-containing medium.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for the predetermined optimal time (typically 10-24 hours).[17][18]

-

Harvesting Mitotic Cells (for adherent cells): Mitotic cells, being rounded and loosely attached, can be selectively harvested by "mitotic shake-off." Gently tap the culture dish or use gentle pipetting to dislodge the mitotic cells.[17] Collect the medium containing the detached cells.

-

Release from this compound Block: To release the cells from the G2/M arrest, wash the cells twice with pre-warmed 1x PBS and then add fresh, pre-warmed complete medium without this compound.[17] Cells will then synchronously re-enter the cell cycle.

Verification of Cell Cycle Arrest

Flow cytometry is the most common method to assess the efficiency of cell cycle synchronization.

-

Cell Collection: Harvest both adherent and detached cells by trypsinization (if necessary) and centrifugation.

-

Fixation: Wash the cells with cold 1x PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with 1x PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be displayed as a histogram, with distinct peaks for G1 (2N DNA content) and G2/M (4N DNA content) phases. A successfully synchronized population will show a prominent peak at the 4N position.[16]

Western blotting for key cell cycle proteins can confirm the mitotic arrest.

-

Cell Lysis: Lyse the harvested cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key G2/M markers. A common marker is Cyclin B1, which accumulates to high levels in G2 and M phases.[30][31][32] Phospho-Histone H3 (Ser10) is another specific marker for mitotic cells.[2]

-

Detection: Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate for detection.

Immunofluorescence can be used to visualize the disruption of the microtubule network and the condensed chromatin of mitotic cells.

-

Cell Culture on Coverslips: Grow cells on sterile glass coverslips.

-

This compound Treatment: Treat the cells with this compound as described above.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and permeabilize them with a detergent (e.g., 0.1% Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against α-tubulin to visualize the microtubule network.[33][34][35] A nuclear stain like DAPI or Hoechst will reveal the condensed chromosomes characteristic of mitosis.

-

Imaging: Mount the coverslips on microscope slides and visualize them using a fluorescence microscope. This compound-treated cells will show a diffuse tubulin staining instead of a well-defined microtubule network, and their nuclei will display condensed chromatin.[33][36]

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound

This compound's primary effect on microtubule dynamics triggers a cascade of signaling events, most notably the activation of the Spindle Assembly Checkpoint. Additionally, it has been shown to influence other pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Cell Signaling Technology [cellsignal.com]

- 3. Cell synchronization - Wikipedia [en.wikipedia.org]

- 4. stemcell.com [stemcell.com]

- 5. researchgate.net [researchgate.net]

- 6. Microtubule depolymerization induces traction force increase through two distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Spindle checkpoint proteins Mad1 and Mad2 are required for cytostatic factor–mediated metaphase arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. APC/C- and Mad2-mediated degradation of Cdc20 during spindle checkpoint activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with this compound | PLOS One [journals.plos.org]

- 12. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 13. Optimizing Cell Synchronization Using this compound or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]

- 14. Optimizing Cell Synchronization Using this compound or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [app.jove.com]

- 19. researchgate.net [researchgate.net]

- 20. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. JCI - G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells [jci.org]

- 23. spandidos-publications.com [spandidos-publications.com]

- 24. Investigation of the effect of this compound on the PI3K/Akt signaling pathway in COS7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]

- 26. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scribd.com [scribd.com]

- 28. This compound Treatment Decreases Expression of Pluripotency Markers Nanog and Oct4 in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Overexpression of DRG2 increases G2/M phase cells and decreases sensitivity to this compound-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Item - Induction of cell cycle arrest and cyclin B1/Cdc2 activation in MCF-7 cells by this compound (Noco). - Public Library of Science - Figshare [plos.figshare.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

Nocodazole's Impact on the Spindle Assembly Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocodazole is a potent, reversible, antineoplastic agent that serves as a cornerstone tool in cell biology for studying the mechanisms of mitosis and the spindle assembly checkpoint (SAC). By binding to β-tubulin, it disrupts the polymerization of microtubules, leading to a robust mitotic arrest.[1][2] This arrest is not a passive consequence of spindle disruption but an active, signal-mediated process orchestrated by the SAC, a critical surveillance mechanism that ensures genomic integrity.[1] This technical guide provides an in-depth exploration of the molecular pathways through which this compound activates the SAC, presents quantitative data on its effects, details key experimental protocols for its study, and visualizes the core signaling cascades and workflows.

Introduction: The Spindle Assembly Checkpoint (SAC)

The Spindle Assembly Checkpoint is a sophisticated cellular surveillance system that delays the onset of anaphase until every chromosome is properly bi-oriented, with its sister kinetochores attached to microtubules from opposite spindle poles.[3][4] This mechanism is fundamental for preventing chromosome mis-segregation, which can lead to aneuploidy, a hallmark of cancer and various developmental disorders.[5] The SAC operates by sensing unattached or improperly attached kinetochores and, in response, generating a diffusible "wait anaphase" signal.[6][7] This signal is the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase required for the degradation of securin and cyclin B, proteins whose destruction is essential for sister chromatid separation and mitotic exit.[6][8][9]

This compound's Mechanism of Action

This compound exerts its effects by directly interfering with microtubule dynamics. It binds to β-tubulin subunits, preventing their polymerization into microtubules.[2] This leads to a net depolymerization of the mitotic spindle.[1][10] At lower, nanomolar concentrations, this compound can suppress microtubule dynamic instability without causing wholesale depolymerization, which is still sufficient to trigger the SAC.[11][12] The critical outcome of this action is the generation of a large population of unattached kinetochores, the primary signal that activates the SAC.[1][13]

This compound-Induced Activation of the SAC Signaling Pathway

The absence of microtubule attachment to kinetochores, caused by this compound, initiates a hierarchical signaling cascade that culminates in the inhibition of the APC/C.[1] This pathway involves the recruitment and activation of a series of core SAC proteins at the unattached kinetochores.

The process begins with the upstream kinases Aurora B and Mps1. Aurora B, a component of the Chromosomal Passenger Complex (CPC), is thought to create a favorable environment for SAC signaling, in part by promoting the robust recruitment of Mps1 to the outer kinetochore.[14][15][16] Once localized, Mps1 kinase phosphorylates the kinetochore protein Knl1 at multiple MELT motifs.[16][17] These phosphorylated sites act as docking platforms for the Bub1-Bub3 complex.[6] The recruitment of Bub1 is a crucial step, as it subsequently orchestrates the localization of other key SAC components, including Mad1, Mad2, and BubR1, leading to the assembly of the MCC.[6][8][18] The unattached kinetochore acts as a catalytic platform, converting the inactive, open conformation of Mad2 (O-Mad2) to its active, closed conformation (C-Mad2), which is then incorporated into the MCC along with BubR1, Bub3, and the APC/C co-activator Cdc20.[19][20] The fully assembled MCC then detaches from the kinetochore and diffuses through the cytoplasm to inhibit APC/C complexes, thereby preventing the cell from entering anaphase.[6]

Figure 1: this compound-induced Spindle Assembly Checkpoint (SAC) signaling pathway.

Quantitative Data on this compound's Effects

The cellular response to this compound is dose- and time-dependent. High concentrations lead to complete spindle disassembly and a prolonged mitotic arrest, which often culminates in apoptosis.[1] Lower concentrations can induce a less stable arrest, from which cells may escape through a process known as mitotic slippage.[21]

Table 1: this compound Concentrations and Cellular Effects

| Concentration Range | Primary Effect on Microtubules | Cellular Outcome | Typical Duration of Treatment | Reference(s) |

|---|---|---|---|---|

| 4-100 ng/mL (~13-330 nM) | Suppression of dynamic instability; partial depolymerization | Mitotic arrest (G2/M phase); synchronization; potential for mitotic slippage | 12-24 hours | [1][22][23] |

| 100-1000 ng/mL (0.33-3.3 µM) | Complete microtubule depolymerization | Robust and prolonged mitotic arrest; SAC activation | 4-18 hours | [13][20][24] |

| > 1 µg/mL (>3.3 µM) | Strong depolymerization | High levels of mitotic arrest followed by apoptosis | 12-48 hours |[12][25] |

This compound treatment leads to a significant accumulation of SAC proteins at unattached kinetochores. This recruitment is a hallmark of an active checkpoint.

Table 2: Quantitative Changes in SAC Protein Localization at Kinetochores

| Protein | Change upon this compound Treatment | Method of Quantification | Cell Type | Reference(s) |

|---|---|---|---|---|

| Mad2 | Strong increase in kinetochore-bound fraction | Immunofluorescence intensity | RPE1, HeLa | [20][26] |

| BubR1 | Significant increase at kinetochores | Immunofluorescence; Immunoblot of isolated chromosomes | HeLa, Mouse Oocytes | [18][24][27] |

| Bub1 | Increased association with chromosomes | Immunoblot of isolated chromosomes | HeLa | [18][24] |

| Bub3 | Enrichment of Bub3-GFP foci from <10% to ~60% of cells | Fluorescence microscopy | Yeast (S. cerevisiae) | [19] |

| Cdc20 | Increased association with BubR1 and Mad2 | Co-immunoprecipitation | Xenopus egg extracts |[18] |

Key Experimental Protocols

Studying the SAC response to this compound involves a combination of techniques to visualize protein localization, quantify protein levels, and measure cell cycle timing.

Experimental Workflow: Analysis of SAC Protein Recruitment

Figure 2: Experimental workflow for immunofluorescence analysis of SAC protein recruitment.

A. Protocol: Immunofluorescence Staining for Kinetochore Proteins

-

Cell Culture: Plate cells (e.g., HeLa) on sterile glass coverslips in a 24-well plate and grow to 60-70% confluency.

-

Synchronization & Treatment: Treat cells with this compound (e.g., 100-330 nM) for 12-16 hours to induce mitotic arrest.[1] A vehicle control (DMSO) should be run in parallel.

-

Fixation: Aspirate media and wash once with PBS. Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C for optimal antigen preservation.

-

Permeabilization: Wash three times with PBS. Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block with 3% Bovine Serum Albumin (BSA) in PBST (PBS + 0.05% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Use a combination of an antibody against a SAC protein (e.g., rabbit anti-Mad2) and a kinetochore marker (e.g., human anti-CREST serum).

-

Secondary Antibody Incubation: Wash three times with PBST. Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-human Alexa Fluor 594) and a DNA counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

-

Mounting and Imaging: Wash three times with PBST. Mount coverslips onto glass slides using an anti-fade mounting medium. Image using a confocal microscope.[20]

B. Protocol: Western Blotting for Mitotic Protein Levels

-

Cell Lysis: Treat a 10 cm dish of cells with this compound. Collect both adherent and detached mitotic cells by trypsinization and centrifugation. Wash with cold PBS and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against a protein of interest (e.g., Cyclin B1, Securin, BubR1) overnight at 4°C.[13][24][28]

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.

C. Protocol: Live-Cell Imaging for Mitotic Timing

-

Cell Line: Use a cell line stably expressing a fluorescent marker for chromatin (e.g., H2B-GFP) or the nuclear envelope (e.g., mCherry-Lamin A/C).

-

Plating: Plate cells in a glass-bottom imaging dish.

-

Drug Addition and Imaging: Add this compound to the media just before starting the time-lapse acquisition. Image cells every 5-15 minutes for 24-48 hours using a live-cell imaging system equipped with environmental control (37°C, 5% CO2).

-

Analysis: Measure the time from Nuclear Envelope Breakdown (NEBD), marking mitotic entry, to either anaphase onset or mitotic exit without division (mitotic slippage). A prolonged duration from NEBD to anaphase in the presence of this compound indicates a functional SAC arrest.[29]

Conclusion

This compound is an indispensable pharmacological tool for dissecting the spindle assembly checkpoint. By creating a uniform population of cells with unattached kinetochores, it allows for a synchronized and detailed analysis of the recruitment of SAC proteins, the assembly of the MCC, and the subsequent inhibition of the APC/C. The quantitative data and established protocols outlined in this guide provide a framework for researchers to robustly investigate this fundamental cell cycle control mechanism. A thorough understanding of how the SAC responds to microtubule-disrupting agents like this compound is not only crucial for basic cell biology but also informs the development of improved anti-cancer chemotherapeutics that exploit this very pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. stemcell.com [stemcell.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Spindle checkpoint - Wikipedia [en.wikipedia.org]

- 5. A Cell-Based Assay for Screening Spindle Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spindle assembly checkpoint: the third decade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling dynamics in the spindle checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Nanomolar concentrations of this compound alter microtubule dynamic instability in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound-induced changes in microtubule dynamics impair the morphology and directionality of migrating medial ganglionic eminence cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with this compound | PLOS One [journals.plos.org]

- 14. researchgate.net [researchgate.net]

- 15. Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Role of spindle assembly checkpoint proteins in gametogenesis and embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BubR1 is essential for kinetochore localization of other spindle checkpoint proteins and its phosphorylation requires Mad1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The Spindle Assembly Checkpoint works like a rheostat not a toggle-switch - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. research.rug.nl [research.rug.nl]

- 23. A Quantitative Study of this compound’S Effect on HeLa Cells’ Growth Rate and F-actin Structure, American Journal of Life Sciences, Science Publishing Group [sciencepublishinggroup.com]

- 24. pnas.org [pnas.org]

- 25. This compound | Cell Signaling Technology [cellsignal.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. This compound-Induced Expression and Phosphorylation of Anillin and Other Mitotic Proteins Are Decreased in DNA-Dependent Protein Kinase Catalytic Subunit-Deficient Cells and Rescued by Inhibition of the Anaphase-Promoting Complex/Cyclosome with proTAME but Not Apcin - PMC [pmc.ncbi.nlm.nih.gov]

- 29. aacrjournals.org [aacrjournals.org]

Nocodazole: A Technical Guide to its Antineoplastic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocodazole, a synthetic benzimidazole derivative, is a potent antineoplastic agent that functions primarily by disrupting microtubule dynamics. This technical guide provides an in-depth analysis of its mechanism of action, its effects on the cell cycle and apoptosis, and the key signaling pathways involved in its anticancer activity. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound and related compounds as potential cancer therapeutics.

Introduction

This compound is a well-established antimitotic agent that reversibly interferes with the polymerization of microtubules.[1][2] Microtubules are crucial components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell structure.[1] By disrupting microtubule function, this compound effectively halts cells in mitosis, leading to programmed cell death (apoptosis), making it a valuable tool in cancer research and a potential lead compound for anticancer drug development.[3][4]

Mechanism of Action: Microtubule Destabilization

This compound's primary mechanism of action is the inhibition of tubulin polymerization. It binds to β-tubulin, a subunit of the microtubule polymer, preventing its assembly into microtubules.[3][5] This leads to a net depolymerization of the microtubule network. The effects of this compound are concentration-dependent:

-

Low Concentrations (e.g., 4-100 ng/mL): At lower concentrations, this compound primarily suppresses microtubule dynamics without causing significant depolymerization.[2][6] This subtle interference is sufficient to activate the spindle assembly checkpoint and arrest cells in mitosis.[1]

-

High Concentrations (e.g., 1-10 µM): Higher concentrations lead to a more pronounced and rapid depolymerization of microtubules.[2][7]

The binding of this compound to tubulin is reversible, which allows for the synchronization of cell populations in cell biology experiments.[2][4]

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its broad-spectrum antineoplastic activity.

| Cell Line | Cancer Type | IC50 Value | Reference |

| RPMI8226-S | Multiple Myeloma | 60 nM | [8] |

| RPMI8226-Dox40 (Doxorubicin-resistant) | Multiple Myeloma | 25 nM | [8] |

| RPMI8226-MR20 (Mitoxantrone-resistant) | Multiple Myeloma | 80 nM | [8] |

| RPMI8226-LR5 (Melphalan-resistant) | Multiple Myeloma | 60 nM | [8] |

| MM.1S | Multiple Myeloma | 65 nM | [8] |

| MM.1R (Dexamethasone-resistant) | Multiple Myeloma | 60 nM | [8] |

| Chronic Lymphocytic Leukaemia (CLL) B-cells | Leukaemia | < 16 µM | [9] |

| HeLa | Cervical Cancer | ~5 µM (for microtubule-dependent transport inhibition) | [10] |

Signaling Pathways Modulated by this compound

This compound's antineoplastic effects are mediated through the modulation of several key signaling pathways.

Cell Cycle Arrest at G2/M Phase

The disruption of the mitotic spindle by this compound activates the Spindle Assembly Checkpoint (SAC).[1] This leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the degradation of cyclin B1 and securin. The sustained high levels of cyclin B1/Cdk1 activity maintain the cell in a state of mitotic arrest.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Cell Signaling Technology [cellsignal.com]

- 3. stemcell.com [stemcell.com]

- 4. Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. mdpi.com [mdpi.com]

- 8. ashpublications.org [ashpublications.org]

- 9. This compound, a microtubule de-polymerising agent, induces apoptosis of chronic lymphocytic leukaemia cells associated with changes in Bcl-2 phosphorylation and expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Nocodazole's Effect on Vesicular Transport: A Technical Guide

Executive Summary: Nocodazole is a potent, reversible antineoplastic agent that functions as a microtubule-depolymerizing agent. By binding to β-tubulin, it disrupts the dynamic instability and polymerization of microtubules, which form the primary cytoskeletal tracks for long-range vesicular transport.[1][2] This disruption has profound, albeit varied, effects on numerous intracellular trafficking pathways, including transport between the endoplasmic reticulum (ER) and Golgi apparatus, axonal transport, endocytosis, and exocytosis. Its application in research has been instrumental in elucidating the microtubule-dependency of these pathways. This guide provides an in-depth analysis of this compound's mechanism, its quantitative impact on vesicular transport, detailed experimental protocols, and visual representations of the key processes involved.

Core Mechanism of Action

This compound exerts its effects by directly interfering with microtubule polymerization. It binds to the β-tubulin subunit, preventing its incorporation into microtubules and promoting the disassembly of existing polymers.[1] At high concentrations, this compound leads to rapid and widespread depolymerization of the microtubule network.[1][3] At lower, nanomolar concentrations, it can suppress microtubule dynamic instability—the process of alternating growth and shrinkage—without causing net depolymerization, effectively "freezing" the microtubule network.[4]

Since many forms of vesicular transport rely on motor proteins like kinesins and dyneins that walk along microtubule tracks, this disruption critically impairs the directed, long-range movement of vesicles.[5][6]

Caption: this compound's mechanism of action on microtubule dynamics and transport.

Impact on Key Vesicular Transport Pathways

Endoplasmic Reticulum (ER) and Golgi Apparatus

One of the most well-documented effects of this compound is the fragmentation and dispersal of the Golgi apparatus.[7][8] Normally, the Golgi is a compact, juxtanuclear structure maintained by a balance of anterograde (ER-to-Golgi) and retrograde (Golgi-to-ER) transport, both of which are microtubule-dependent. This compound treatment disproportionately blocks the anterograde pathway that moves cargo from peripheral ER exit sites to the central Golgi.[7][9] The less-affected retrograde pathway continues, causing Golgi-resident proteins to recycle back to the ER and re-emerge at peripheral ER exit sites, where they form numerous, scattered "Golgi ministacks".[8][9][10] This phenomenon has been used to study the constitutive recycling of Golgi enzymes.[9][11]

Caption: Model for this compound-induced Golgi apparatus dispersal.

Axonal and Neuronal Transport

In neurons, fast axonal transport is critical for delivering synaptic vesicles, mitochondria, and other essential components to and from the synapse. This process is highly dependent on the microtubule tracks that run the length of the axon.[12] this compound treatment disrupts fast axoplasmic transport, primarily by reducing the amount of material transported, though it does not appear to affect the maximal velocity of the cargo that is successfully transported.[13][14] The effects are often irreversible within the typical timeframe of in vitro experiments.[13] Studies have shown that this compound inhibits the transport of synaptic vesicles specifically within neurites and can impair the morphofunctional connectivity of neuronal networks.[15][16]

Endocytosis and Exocytosis

The role of microtubules in endocytosis is complex and can be cell-type specific. This compound has been shown to inhibit later steps in the endocytic pathway, such as the transport from early to late endosomes, which often involves translocation from the cell periphery to the juxtanuclear region.[17][18] In some systems, this compound treatment leads to an accumulation of cargo in endosomal carrier vesicles (ECV).[18] However, its effect is not universal; for example, the internalization and lysosomal degradation of EGF-receptor complexes were found to be unaffected by this compound, despite the disruption of endosome morphology.[17] In polarized epithelial cells, this compound can significantly slow apical recycling pathways.[19]

Polarized Transport in Epithelial Cells

In polarized epithelial cells, such as Madin-Darby canine kidney (MDCK) cells, microtubules are crucial for maintaining the distinct protein and lipid compositions of the apical and basolateral membranes. This compound dramatically alters vesicular traffic to the apical surface. Both the biosynthetic and transcytotic pathways destined for the apical membrane are partially misdirected to the basolateral surface in the presence of the drug.[19][20][21] In contrast, transport pathways to the basolateral surface appear to be more resistant to microtubule disruption.[19][22]

Quantitative Analysis of this compound's Effects

The following table summarizes quantitative data from various studies on the impact of this compound on different vesicular transport processes.

| Cell Type | This compound Conc. | Treatment Duration | Transport Pathway Affected | Quantitative Effect | Reference(s) |

| Polarized MDCK Cells | 10 µM (3 µg/mL) | 5 hours | Basolateral to Apical Transcytosis | ~80% reduction in transcytosis of polymeric Ig receptor. | [21] |

| Frog Sciatic Nerve | 10 µM | 1 hour | Fast Axonal Transport | Amount of transported material reduced to 60% of control. | [13] |

| Frog Sciatic Nerve | 10 µM | 6-15 hours | Fast Axonal Transport | Amount of transported material reduced to 30% of control; no effect on velocity. | [13] |

| Rat Astrocytes | 200 µM | 1 hour | General Vesicle Mobility | Significantly reduced average velocity, track length, and maximal displacement. | [23] |

| K562 Cells | 10 µM | 30 minutes | Receptor-mediated Endocytosis | Endocytosis of αY receptor inhibited by ~40%. | [24] |

| NRK Fibroblasts | 100 nM | < 60 minutes | Cell Locomotion (related to transport) | Dose-dependent decrease in locomotion rate; no significant change in MT level. | [25] |

| HeLa Cells | 1 µM | 2 hours | Early Endosome Motility | Probability of vesicles traversing 1 µm at 1 µm/s reduced by a factor of 10-50. | [26] |

Experimental Protocols

General Workflow for Studying Vesicular Transport

A typical experiment to assess the impact of this compound involves cell culture, drug treatment, labeling of vesicles or cargo, live or fixed-cell imaging, and subsequent quantitative analysis.

Caption: General experimental workflow for analyzing this compound's effects.

Protocol for Microtubule Depolymerization and Analysis

This protocol is a generalized procedure for inducing microtubule depolymerization for vesicular transport studies.

-

Cell Culture: Plate cells (e.g., HeLa, fibroblasts, or MDCK cells) on glass-bottom dishes or coverslips appropriate for microscopy. Culture until they reach the desired confluency (typically 50-70%).

-

This compound Preparation: Prepare a stock solution of this compound (e.g., 1-10 mg/mL, which is ~3.3-33 mM) in DMSO.[3] Store aliquots at -20°C, protected from light. The final working concentration typically ranges from 1 µM to 33 µM for complete depolymerization.[21][27]

-

Treatment: Dilute the this compound stock solution into pre-warmed complete culture medium to the final desired concentration. Replace the medium on the cells with the this compound-containing medium. For a control group, replace the medium with medium containing an equivalent concentration of DMSO.

-

Incubation: Incubate the cells for a period ranging from 30 minutes to 4 hours at 37°C.[14][23] The optimal time depends on the cell type and the specific process being studied.

-

Verification of Depolymerization (Optional but Recommended): Fix a subset of control and treated cells and perform immunofluorescence staining for α-tubulin or β-tubulin to visually confirm the depolymerization of the microtubule network. In this compound-treated cells, the distinct filamentous network should be absent, replaced by diffuse cytoplasmic staining.[21]

-

Vesicular Transport Assay: Proceed with the specific assay, such as live-cell imaging of fluorescently-tagged vesicles, uptake of fluorescent fluid-phase markers, or analysis of protein sorting via biochemical methods.

Protocol for this compound-Induced Golgi Dispersal

This protocol is specifically for observing the scattering of the Golgi apparatus.

-

Cell Culture and Labeling: Culture cells (e.g., HeLa or fibroblasts) on imaging-grade dishes. Transfect with a fluorescently-tagged Golgi-resident protein (e.g., GalT-GFP) or prepare for immunofluorescence staining of a Golgi marker (e.g., GM130).

-

This compound Treatment: Treat cells with this compound at a concentration of 5-10 µM for 1 to 2 hours.[7][9]

-

Imaging:

-

Live-Cell Imaging: Perform time-lapse fluorescence microscopy starting just before or immediately after adding this compound to observe the fragmentation of the juxtanuclear Golgi ribbon into peripheral ministacks.[8]

-

Fixed-Cell Imaging: After the incubation period, fix the cells, perform immunofluorescence staining for the Golgi marker if necessary, and image using confocal microscopy to visualize the scattered Golgi elements throughout the cytoplasm.

-

Conclusion

This compound is an invaluable pharmacological tool for dissecting the role of microtubules in cellular processes. Its ability to acutely and reversibly disrupt the microtubule cytoskeleton allows researchers to probe the dependency of various vesicular transport pathways on these structures. The primary consequence of this compound treatment is the impairment of long-range, directed vesicular movement, leading to effects such as Golgi dispersal, reduced axonal transport, and altered endocytic trafficking. The specific outcomes can be highly dependent on the cell type, the transport pathway , and the concentration of the drug used. A thorough understanding of its mechanism and careful experimental design, including verification of microtubule depolymerization and precise quantitative analysis, are critical for interpreting the resulting data and advancing our knowledge of intracellular logistics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | Cell Signaling Technology [cellsignal.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Decoding the role of microtubules: a trafficking road for vesicle [thno.org]

- 6. Anterograde and Retrograde Transport Mechanisms in Neurons – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 7. journals.biologists.com [journals.biologists.com]

- 8. rupress.org [rupress.org]

- 9. Phospholipase A2 Antagonists Inhibit this compound-induced Golgi Ministack Formation: Evidence of an ER Intermediate and Constitutive Cycling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. molbiolcell.org [molbiolcell.org]

- 12. Frontiers | Anterograde Axonal Transport in Neuronal Homeostasis and Disease [frontiersin.org]

- 13. This compound irreversibly reduces the capacity of rapid axoplasmic transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound action on tubulin assembly, axonal ultrastructure and fast axoplasmic transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dysregulation of Microtubule Stability Impairs Morphofunctional Connectivity in Primary Neuronal Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Effect of this compound on endocytosis of epidermal growth factor receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of Bafilomycin A1 and this compound on Endocytic Transport in HeLa Cells: Implications for Viral Uncoating and Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of this compound on vesicular traffic to the apical and basolateral surfaces of polarized MDCK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rupress.org [rupress.org]

- 21. escholarship.org [escholarship.org]

- 22. Effect of this compound on vesicular traffic to the apical and basolateral surfaces of polarized MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. journals.biologists.com [journals.biologists.com]

- 26. arxiv.org [arxiv.org]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Nocodazole Treatment for Apoptosis Induction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction